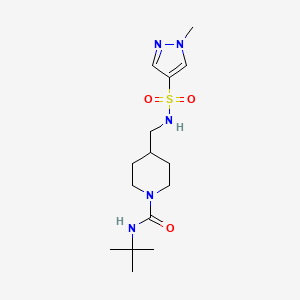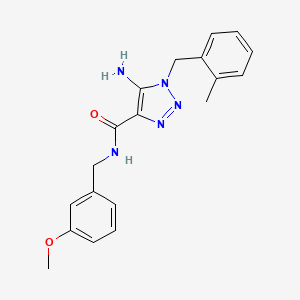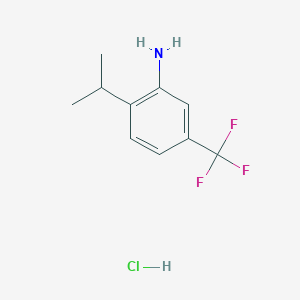![molecular formula C11H11F2N3O2 B2674660 Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-16-7](/img/structure/B2674660.png)
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, commonly known as EDP-239, is a novel drug candidate that has attracted significant attention from the scientific community. EDP-239 is a small molecule inhibitor that targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of several physiological processes, including inflammation, immune response, and cognition.
Mécanisme D'action
EDP-239 is a selective inhibitor of Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, EDP-239 increases cAMP levels, which in turn modulates several physiological processes, including inflammation, immune response, and cognition.
Biochemical and Physiological Effects:
EDP-239 has been shown to have several biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and cognitive-enhancing effects. In preclinical studies, EDP-239 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, EDP-239 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EDP-239 is its selectivity for Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which reduces the risk of off-target effects. Furthermore, EDP-239 has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of EDP-239 is its low aqueous solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of EDP-239. One potential application of EDP-239 is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Furthermore, EDP-239 has shown potential as a cognitive enhancer in preclinical studies, and further research is needed to explore its potential in the treatment of cognitive impairment in humans. Finally, the development of more potent and selective Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate inhibitors, such as EDP-239, could lead to the discovery of novel therapeutics for several disease conditions.
Méthodes De Synthèse
The synthesis of EDP-239 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroformate in the presence of triethylamine to give the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with difluoromethyl iodide in the presence of potassium carbonate to give EDP-239. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
EDP-239 has been extensively studied for its potential therapeutic applications in several disease conditions, including inflammatory disorders, cognitive impairment, and respiratory diseases. In preclinical studies, EDP-239 has shown promising results in reducing inflammation and improving cognitive function in animal models of disease. Furthermore, EDP-239 has been shown to have bronchodilatory effects in preclinical models of asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h4-5,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPGDQMBBWNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)


![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)


![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)
![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)